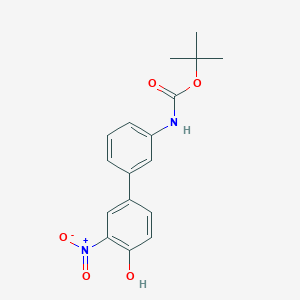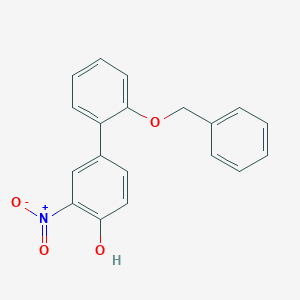
4-(3-BOC-Aminophenyl)-2-nitrophenol, 95%
説明
4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% (4-BAP-2N) is a synthetic chemical compound that has a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of various heterocyclic compounds and has been used in the synthesis of various drugs and other biologically active molecules. The structure of 4-BAP-2N consists of a 4-bromo-3-nitrophenol moiety and a 3-bromo-2-aminophenyl moiety, which are bonded together through a carbon-carbon bond. 4-BAP-2N has been used in the synthesis of various drugs, including anticonvulsants, antipsychotics, and anti-inflammatory agents. In addition, it has been used in the synthesis of various other biologically active molecules.
作用機序
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% is related to its ability to form a carbon-carbon bond with other molecules. The carbon-carbon bond formed between the 4-bromo-3-nitrophenol moiety and the 3-bromo-2-aminophenyl moiety is the key to the formation of heterocyclic compounds. This bond is formed through a nucleophilic aromatic substitution reaction, in which the bromine atom of the 3-bromo-2-nitrophenol is replaced by the amine group of the 3-bromo-2-aminophenol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% are related to its ability to form a carbon-carbon bond with other molecules. The carbon-carbon bond formed between the 4-bromo-3-nitrophenol moiety and the 3-bromo-2-aminophenyl moiety is the key to the formation of heterocyclic compounds. This bond is formed through a nucleophilic aromatic substitution reaction, in which the bromine atom of the 3-bromo-2-nitrophenol is replaced by the amine group of the 3-bromo-2-aminophenol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The formation of heterocyclic compounds using 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% can result in a variety of biochemical and physiological effects, depending on the nature of the compound being synthesized.
実験室実験の利点と制限
The use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and the reaction conditions are mild, making it easy to work with. In addition, the reaction is fast, with complete conversion of the starting materials within a few minutes. The use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% also has a number of limitations. The reaction requires the use of an aqueous solution of sodium hydroxide, which can be hazardous if not handled properly. In addition, the reaction is sensitive to temperature, and the reaction conditions must be carefully controlled to ensure complete conversion of the starting materials.
将来の方向性
The use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in the synthesis of heterocyclic compounds has a wide range of potential applications. The use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in the synthesis of drugs and other biologically active molecules could lead to the development of new and more effective treatments for various diseases. In addition, the use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in the synthesis of inhibitors of enzymes could lead to the development of new and more effective drugs for the treatment of various medical conditions. Finally, the use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in the synthesis of various heterocyclic compounds could lead to the development of new and more efficient synthetic methods for the synthesis of various compounds.
合成法
4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% can be synthesized from 3-bromo-2-nitrophenol and 3-bromo-2-aminophenol using a nucleophilic aromatic substitution reaction. In this reaction, the bromine atom of the 3-bromo-2-nitrophenol is replaced by the amine group of the 3-bromo-2-aminophenol, resulting in the formation of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95%. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature.
科学的研究の応用
4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% is widely used in scientific research as an intermediate in the synthesis of various heterocyclic compounds. It has been used in the synthesis of various drugs and other biologically active molecules, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. In addition, 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% has been used in the synthesis of various other biologically active molecules, such as inhibitors of HIV-1 protease, inhibitors of the enzyme dihydrofolate reductase, and inhibitors of the enzyme cyclooxygenase-2.
特性
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(21)18-13-6-4-5-11(9-13)12-7-8-15(20)14(10-12)19(22)23/h4-10,20H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCDJWOJTQFUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128436 | |
| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |
CAS RN |
1261970-39-1 | |
| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)










![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)